Bienvenue dans la boutique en ligne BenchChem!

5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Lipophilicity logP Drug-likeness

5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine (CAS 1946817-56-6) is a structurally differentiated pyrazole–thiadiazole hybrid featuring a 2-methoxyethyl N-substituent that elevates predicted logP to 3.35 versus the N-methyl analog (logP 0.52). This shift aligns with CNS MPO criteria (HBD=0, TPSA 20.31 Ų) and may confer distinct target engagement profiles in kinase (CK2, EGFR, VEGFR-2), anti-inflammatory (COX-2, P2X7R), and antiparasitic (T. cruzi) screening campaigns. Procurement is driven by structure-guided SAR expansion—class-level evidence shows single-substituent changes alter IC₅₀ values by orders of magnitude. Researchers requiring experimental qualification of the 2-methoxyethyl chemotype for diversity-oriented library design should request a quote. Custom synthesis and bulk options available.

Molecular Formula C8H11N5OS
Molecular Weight 225.27
CAS No. 1946817-56-6
Cat. No. B2941520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
CAS1946817-56-6
Molecular FormulaC8H11N5OS
Molecular Weight225.27
Structural Identifiers
SMILESCOCCN1C(=CC=N1)C2=NN=C(S2)N
InChIInChI=1S/C8H11N5OS/c1-14-5-4-13-6(2-3-10-13)7-11-12-8(9)15-7/h2-3H,4-5H2,1H3,(H2,9,12)
InChIKeyIPPGFACOBOKIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine (CAS 1946817-56-6): Structural Positioning and Procurement-Relevant Pharmacophore Profile


5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine (MW 225.27, C₈H₁₁N₅OS) is a heterocyclic small molecule belonging to the pyrazole–thiadiazole hybrid class, a scaffold widely investigated for anticancer, anti-inflammatory, and antiparasitic drug discovery campaigns [1]. The compound features a 1,3,4-thiadiazol-2-amine core linked at the 5-position to a pyrazole ring that is N-substituted with a 2-methoxyethyl group. This substitution pattern distinguishes it from simpler N-alkyl analogs and introduces physicochemical properties—specifically a moderately elevated predicted logP (3.35) relative to the N-methyl analog (predicted logP 0.52) —that may influence solubility, permeability, and target engagement profiles during lead optimization. No publicly available bioactivity data (IC₅₀, Kᵢ, or empirical cellular potency) specific to this compound were identified in authoritative databases or the primary literature as of mid-2026, placing the molecule in an early-stage, unexplored chemical space where its procurement is driven by structure-guided SAR expansion rather than pre-validated potency [2].

Why Generic Substitution of 5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine with In-Class Analogs Is Not Straightforward


The pyrazole–thiadiazole chemotype exhibits a steep structure–activity relationship (SAR) where even minor N-substituent alterations on the pyrazole ring can drastically shift potency, selectivity, and pharmacokinetic behavior. Published data on closely related scaffolds demonstrate that replacing a methyl group with a 2-methoxyethyl chain alters predicted logP by approximately 2.8 log units . In the EGFR-targeting pyrazole–thiadiazole series, a single substituent change on the thiadiazole or pyrazole ring produced IC₅₀ values spanning from 1.54 µM to 8.49 µM against A549 cells [1]. Similarly, within the P2X7 receptor antagonist series, IC₅₀ values varied from 16 nM to 122 nM depending solely on peripheral substitution patterns [2]. These findings collectively underscore that the 2-methoxyethyl-bearing compound cannot be assumed to recapitulate the biological profile of its methyl, ethyl, or unsubstituted pyrazole counterparts, and that procurement decisions must be based on experimental qualification of the specific compound rather than class-level assumptions.

Quantitative Differentiation Evidence for 5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine vs. Closest Analogs


Predicted Lipophilicity Shift: 2-Methoxyethyl vs. N-Methyl Analog (Cross-Study Comparable Physicochemical Data)

The 2-methoxyethyl substituent on the pyrazole nitrogen of the target compound is predicted to increase lipophilicity by approximately 2.8 log units relative to the N-methyl analog. Computational property prediction (mcule platform) yields a logP of 3.35 for the target compound (MW 225.29) , whereas vendor-reported data for 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1342779-21-8) indicate a logP of 0.52 . This difference exceeds the typical threshold where altered membrane permeability and plasma protein binding become biologically relevant, potentially translating to distinct in vitro ADME profiles.

Lipophilicity logP Drug-likeness Permeability

CK2 Kinase Inhibitory Activity of the Closest Structural Analog: Benchmarking the Core Scaffold (Class-Level Inference)

The closest commercially available analog—5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1342779-21-8)—demonstrated CK2 inhibitory activity with an IC₅₀ of 0.45 µM in a biochemical assay, outperforming several established CK2 inhibitors [1]. Molecular docking studies attributed this potency to hydrogen bonding between the thiadiazole ring and the enzyme active site, while the pyrazole moiety contributed via hydrophobic contacts. The 2-methoxyethyl extension on the target compound is expected to modulate, but not eliminate, this core binding interaction, though the direction and magnitude of the potency shift cannot be predicted without experimental data.

CK2 inhibitor Kinase Cancer IC50

Anticancer Activity Spectrum of Pyrazole–Thiadiazole Hybrids: EGFR and VEGFR-2 Pathways (Class-Level Inference from Two Independent Studies)

Two independent studies of pyrazole–thiadiazole hybrids confirm the scaffold's inherent anticancer potential. A 2023 EGFR-targeted series yielded IC₅₀ values of 1.54–8.49 µM against A549 lung adenocarcinoma cells, with the most potent compound (6g) achieving an EGFR enzyme IC₅₀ of 0.024 µM [1]. A separate 2024 VEGFR-2 series reported the lead compound 4e with IC₅₀ = 9.67 µM against HT-29 colorectal carcinoma cells and 23.08 µM against NIH3T3 fibroblasts [2]. Both studies demonstrate that subtle structural modifications drive ≥5-fold potency differences within the same series, reinforcing that the uncharacterized 2-methoxyethyl derivative occupies a distinct SAR position that cannot be interpolated from existing data.

EGFR inhibitor VEGFR-2 inhibitor Anticancer A549 HT-29

Anti-Trypanosoma cruzi Activity of Pyrazole–Thiadiazole Scaffolds: Phenotypic Screening Evidence (Supporting Evidence)

Pyrazole–thiadiazole derivatives have demonstrated measurable activity against Trypanosoma cruzi trypomastigotes. A 2024 study reported derivative 1c with an IC₅₀ of 21.71 ± 2.94 µM against the bloodstream form of the parasite, significantly more active than derivative 1l (IC₅₀ = 53.03 ± 4.44 µM), with a selectivity index exceeding 23 relative to mammalian host cells [1]. While these data do not directly pertain to the 2-methoxyethyl compound, they substantiate the scaffold's broader antiparasitic potential and provide a phenotypic assay context in which the target compound could be evaluated.

Trypanocidal Trypanosoma cruzi Chagas disease Selectivity index

P2X7 Receptor Antagonism by Thiadiazole Derivatives: Nanomolar Potency Achievable with Structural Optimization (Supporting Evidence from a Distinct Substructure)

A series of 2-(1-pyrazol-1-yl)-1,3,4-thiadiazole analogs—structurally related but not identical to the target compound—exhibited potent P2X7 receptor inhibition with IC₅₀ values ranging from 16 to 122 nM in a dye uptake assay and 20 to 300 nM in an IL-1β release assay in THP-1 cells [1]. The nanomolar potency of this chemotype against an inflammation-relevant target illustrates that the thiadiazole–pyrazole framework can achieve high-affinity target engagement when appropriately substituted. Whether the 2-methoxyethyl group on the target compound is compatible with this pharmacology remains to be tested.

P2X7 receptor Inflammation IL-1β Dye uptake

Physicochemical Property Comparison: Hydrogen-Bond Donor/Acceptor Profile and Rotatable Bond Count Across Analogs (Cross-Study Comparable Calculated Properties)

The target compound's predicted physicochemical profile—0 H-bond donors, 2 H-bond acceptors, 4 rotatable bonds, and a polar surface area (PSA) of 20.31 Ų —systematically differs from the N-methyl comparator, which carries 1 H-bond donor, 6 H-bond acceptors, and 1 rotatable bond based on vendor specifications . The target compound's zero H-bond donor count, combined with its elevated logP, may facilitate passive blood-brain barrier penetration, while the comparator's additional H-bond donor and acceptor sites suggest stronger aqueous solubility. These divergent properties imply that the two compounds would distribute differently across in vitro assay compartments and in vivo tissues, making them non-interchangeable for any study where physicochemical-dependent endpoints (e.g., CNS exposure, solubility-limited absorption) are relevant.

Hydrogen-bond donors Polar surface area Rotatable bonds Drug-likeness

Evidence-Backed Application Scenarios for 5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine Procurement


Kinase-Focused Library Expansion: CK2, EGFR, and VEGFR-2 Screening

Based on the class-level evidence that pyrazole–thiadiazole scaffolds inhibit CK2 (IC₅₀ = 0.45 µM for the N-methyl analog [1]), EGFR (enzyme IC₅₀ = 0.024 µM for optimized derivatives [2]), and VEGFR-2 (cellular IC₅₀ = 9.67 µM [3]), the target compound is suited for inclusion in diversity-oriented kinase inhibitor libraries. Its unexplored 2-methoxyethyl substituent may uncover SAR trends that improve selectivity or solubility relative to the methyl benchmark.

Neglected Tropical Disease Screening: Trypanosoma cruzi Phenotypic Assays

Pyrazole–thiadiazole derivatives have demonstrated trypanocidal activity with IC₅₀ values as low as 21.71 µM and selectivity indices >23 [4]. The target compound, with its differentiated physicochemical profile (logP 3.35, zero H-bond donors ), may exhibit unique uptake kinetics in T. cruzi parasites and warrants evaluation in phenotypic screening cascades for Chagas disease.

CNS-Penetrant Lead Generation: Physicochemical Profiling for Blood-Brain Barrier Permeability

The target compound's predicted profile—logP 3.35, zero H-bond donors, PSA 20.31 Ų —aligns with established CNS MPO criteria, where HBD < 3, TPSA < 90 Ų, and logP between 1 and 5 are favorable for brain penetration. This contrasts with the N-methyl analog's logP of 0.52 and HBD = 1 , positioning the 2-methoxyethyl derivative as a more promising starting point for CNS-targeted medicinal chemistry programs.

Anti-Inflammatory Target Screening: COX-2 and P2X7R Panels

Pyrazole–thiadiazole hybrids inhibit COX-2 with IC₅₀ values of 1.33–17.5 µM and antagonize P2X7 receptors at nanomolar concentrations (16–122 nM) [5]. The target compound's unexplored substitution pattern may yield differential selectivity between COX-2 and P2X7R, making it a valuable addition to anti-inflammatory screening decks, particularly for programs seeking non-NSAID mechanisms of action.

Quote Request

Request a Quote for 5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.